

Recrystallization methods for purifying 4-Amino-5-chloro-2-methoxybenzoic acid

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Compound of Interest

Compound Name: 4-Amino-5-chloro-2-methoxybenzoic acid

Cat. No.: B118909

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An In-depth Guide to the Purification of **4-Amino-5-chloro-2-methoxybenzoic Acid** via Recrystallization

Application Notes

4-Amino-5-chloro-2-methoxybenzoic acid is a key building block in medicinal chemistry, often utilized as an intermediate in the synthesis of various pharmaceutical agents.[1] The purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent at varying temperatures.

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. For **4-Amino-5-chloro-2-methoxybenzoic acid**, which possesses both polar (amino, carboxylic acid) and non-polar (aromatic ring) features, polar protic solvents or mixed solvent systems are likely to be effective.

Based on solubility data for structurally similar compounds, the following solvent systems are recommended for investigation:

- **Single-Solvent System:** Methanol has been reported as an effective recrystallization solvent for other aminobenzoic acid derivatives.[2] **4-Amino-5-chloro-2-methoxybenzoic acid** is slightly soluble in methanol, suggesting it may be a suitable single solvent.[3]
- **Mixed-Solvent System:** An ethanol/water mixture is a common and effective system for recrystallizing many organic acids.[4][5] The compound is first dissolved in the "good" solvent (ethanol), and then the "anti-solvent" (water) is added to decrease the compound's solubility and induce crystallization.

If the crude material contains colored impurities, a small amount of activated charcoal can be added to the hot solution to adsorb these impurities before the filtration step.[2][6] However, the use of excess charcoal should be avoided as it can also adsorb the product, leading to a reduction in yield.[7]

Quantitative Data Summary

While specific quantitative data for the recrystallization of **4-Amino-5-chloro-2-methoxybenzoic acid** is not extensively published, the following table summarizes its key physical properties, which are used to assess purity, along with typical expected outcomes for a standard recrystallization procedure.

Parameter	Value / Expected Range	Notes
Physical Appearance	White to beige crystalline powder	A significant color change towards white can indicate successful removal of colored impurities. [1]
Melting Point (Purity)	205-211 °C (decomposes)	A sharp melting point within this range is a strong indicator of high purity. Impurities typically broaden and depress the melting point. [1] [7]
Typical Recovery Yield	70-90%	The yield is highly dependent on the initial purity of the crude material and careful execution of the protocol to minimize loss.
Solubility	Slightly soluble in DMSO and Methanol	This property is key to selecting an appropriate recrystallization solvent. [3]

Experimental Protocols

Disclaimer: The following protocols are generalized methods based on standard organic chemistry techniques and procedures for structurally similar compounds. Optimization may be required to achieve the best results for your specific sample.

Protocol 1: Single-Solvent Recrystallization using Methanol

This protocol is recommended when a suitable single solvent, in which the compound's solubility changes significantly with temperature, has been identified.

Methodology:

- **Dissolution:** Place the crude **4-Amino-5-chloro-2-methoxybenzoic acid** in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat methanol to its boiling point (approx. 65°C) on a hot plate.
- Add the minimum amount of hot methanol to the Erlenmeyer flask required to just dissolve the solid completely while stirring and maintaining the temperature near boiling.
- **(Optional Decolorization):** If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the mixture to boiling for 2-3 minutes.
- **Hot Gravity Filtration:** If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration. Preheat a funnel and a clean receiving Erlenmeyer flask with a small amount of hot solvent vapor to prevent premature crystallization. Place a fluted filter paper in the funnel and quickly pour the hot solution through it.
- **Crystallization:** Cover the receiving flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
- **Cooling:** Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-20 minutes to maximize the yield of crystals.
- **Isolation:** Collect the purified crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals on the filter paper with a small amount of ice-cold methanol to remove any adhering soluble impurities.
- **Drying:** Dry the crystals in a vacuum oven at a low temperature or air-dry them on the filter paper by drawing air through the funnel for an extended period.

Protocol 2: Mixed-Solvent Recrystallization using Ethanol/Water

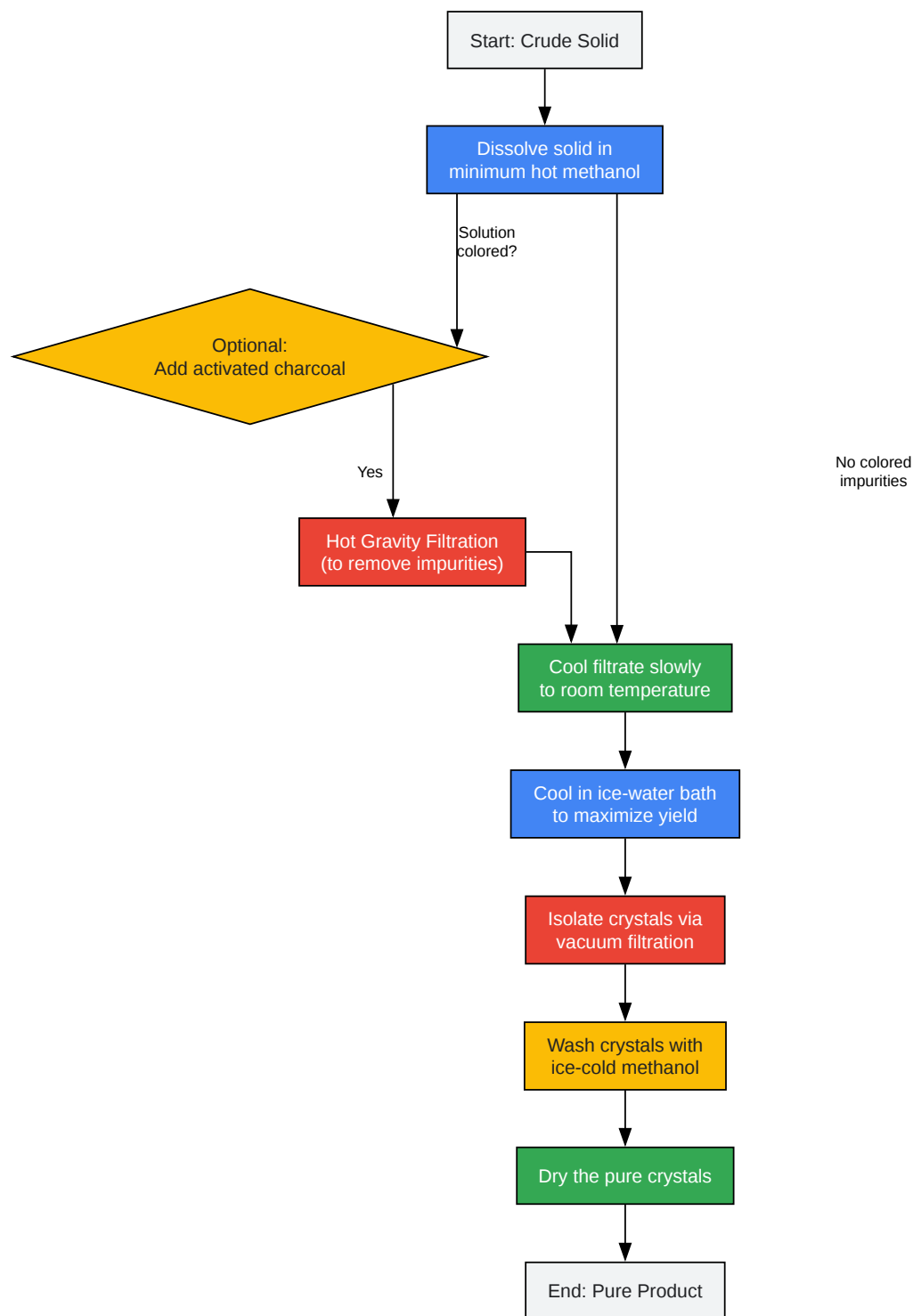
This protocol is useful when no single solvent has the ideal solubility properties. It involves dissolving the compound in a "good" solvent and inducing crystallization by adding a miscible "anti-solvent."

Methodology:

- **Dissolution:** Place the crude **4-Amino-5-chloro-2-methoxybenzoic acid** in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol required to completely dissolve the solid at its boiling point (approx. 78°C).
- **Induce Crystallization:** While keeping the solution hot, add hot water dropwise until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the solution is saturated.
- **Clarification:** Add a few drops of hot ethanol, just enough to redissolve the precipitate and make the solution clear again.
- **(Optional) Hot Filtration:** If any impurities are insoluble in this hot solvent mixture, perform a hot gravity filtration as described in Protocol 1.
- **Crystallization:** Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance.
- **Cooling:** After slow cooling, place the flask in an ice-water bath for 15-20 minutes to complete the crystallization process.
- **Isolation:** Collect the crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the collected crystals with a small amount of an ice-cold ethanol/water mixture (using the same ratio as the final crystallization solvent).
- **Drying:** Dry the purified product completely, either by air-drying or in a vacuum oven.

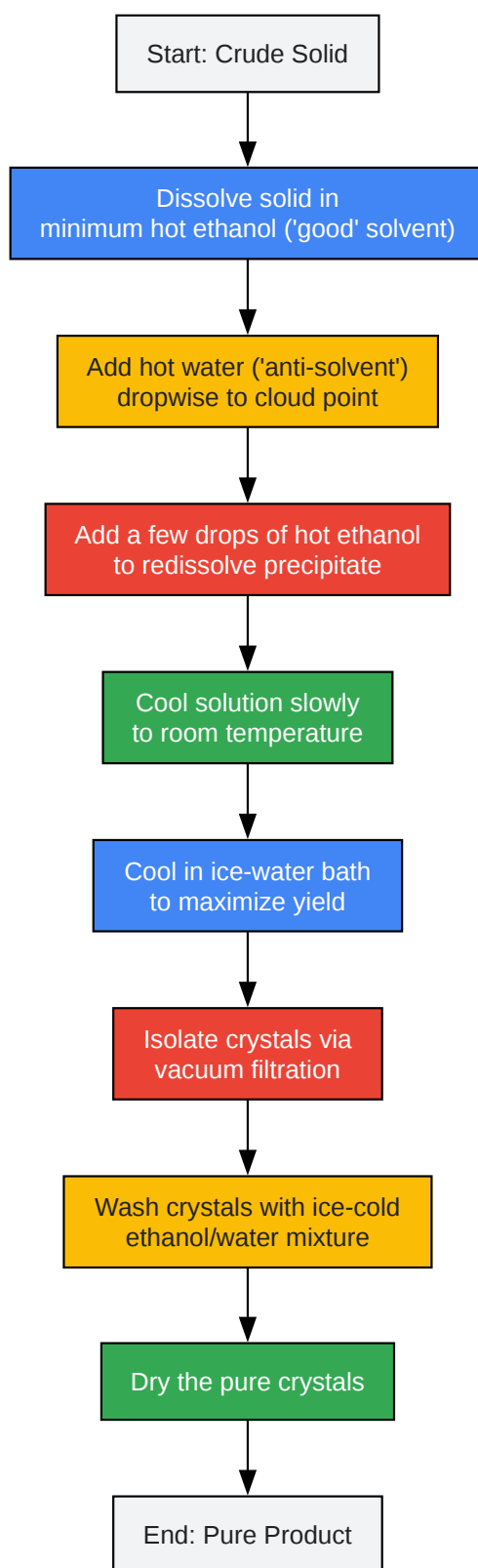
Visualizations

The following diagrams illustrate the workflows for the described recrystallization protocols.



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Caption: Workflow for Single-Solvent Recrystallization.



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Caption: Workflow for Mixed-Solvent Recrystallization.

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